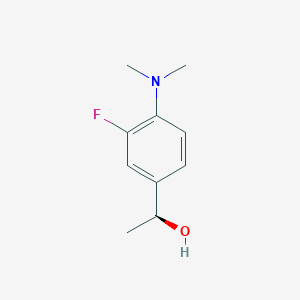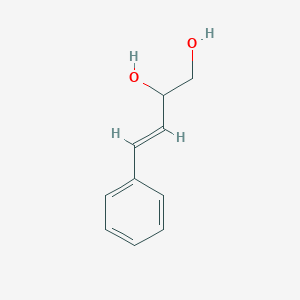![molecular formula C15H8BrF2NO2 B13597154 2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13597154.png)
2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid is a complex organic compound that features a pyridine ring substituted with bromine, phenylethynyl, and difluoroacetic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . The phenylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of a phenylacetylene with a halogenated pyridine derivative in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield phenylacetic acid derivatives, while substitution of the bromine atom can yield various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe for studying biological processes involving pyridine derivatives.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The phenylethynyl group can interact with aromatic residues in proteins, while the difluoroacetic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
2-bromo-5-methylpyridine: A simpler pyridine derivative with a bromine substituent.
2-bromo-4-methoxy-5-methylpyridine: Another pyridine derivative with both bromine and methoxy substituents.
Uniqueness
What sets 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid apart is its combination of bromine, phenylethynyl, and difluoroacetic acid groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H8BrF2NO2 |
|---|---|
Peso molecular |
352.13 g/mol |
Nombre IUPAC |
2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C15H8BrF2NO2/c16-13-11(7-6-10-4-2-1-3-5-10)8-9-12(19-13)15(17,18)14(20)21/h1-5,8-9H,(H,20,21) |
Clave InChI |
XSCKCWKEFFTFEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=C(N=C(C=C2)C(C(=O)O)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Imidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B13597095.png)





![3-[3-({2-[2-(2-azidoethoxy)ethoxy]ethyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13597116.png)


![2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B13597125.png)
![6-(1h-Benzo[d]imidazol-2-yl)hexan-1-amine](/img/structure/B13597127.png)
